

MRS2179: A Technical Guide to its Selectivity for the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

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This technical guide provides an in-depth analysis of the pharmacological selectivity of MRS2179 for the P2Y1 receptor over other P2Y receptor subtypes. MRS2179, a derivative of adenosine 3',5'-bisphosphate, is a well-established potent and competitive antagonist of the P2Y1 receptor, an important therapeutic target in thrombosis and other pathophysiological processes.[1][2][3] This document consolidates quantitative data, outlines key experimental methodologies, and visualizes relevant biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Selectivity Profile of MRS2179

MRS2179 exhibits high affinity and selectivity for the P2Y1 receptor. It acts as a competitive antagonist, meaning it binds to the same site as the endogenous agonist, adenosine diphosphate (ADP), without activating the receptor, thereby blocking its downstream signaling. [2][4] Its selectivity is a critical attribute, enabling the specific investigation of P2Y1 receptor function and its potential as a therapeutic target with minimal off-target effects.

Quantitative Selectivity Data

The selectivity of MRS2179 has been quantified across various P2Y and some P2X receptor subtypes. The following table summarizes the available binding affinity (K_B, K_i) and inhibitory concentration (IC50) data from multiple studies.



Receptor Subtype	Species	Assay Type	Ligand/Ago nist	Value	Reference
P2Y1	Human	Functional Assay (Inhibition of 2-MeSADP- induced PLC activation)	2-MeSADP	K_B = 177 nM	[5][6]
P2Y1	Human, Rat	Functional Assay (Inhibition of ADP- promoted shape change, aggregation, and Ca2+ release in platelets)	ADP	pK_B = 6.55	[2]
P2Y1	Turkey	Functional Assay (Inhibition of 2MeSATP- promoted inositol phosphate accumulation)	2MeSATP	pK_B = 6.99 (K_B ≈ 102 nM)	[2][7]
P2Y1	General	Not Specified	Not Specified	K_B = 100 nM	[4]
P2Y1	General	Not Specified	Not Specified	K_i = 100 nM	[3]
P2Y2	Not Specified	Not Specified	Not Specified	Inactive/Not Selective	[4]



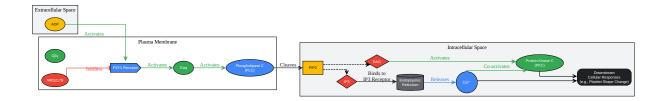
P2Y4	Not Specified	Not Specified	Not Specified	Inactive/Not Selective	[4]
P2Y6	Not Specified	Not Specified	Not Specified	Inactive/Not Selective	[4]
P2Y12	Human, Rat	Functional Assay (ADP- promoted inhibition of adenylyl cyclase in platelets)	ADP	No effect	[2]
P2X1	Not Specified	Not Specified	Not Specified	IC50 = 1.15 μΜ	[4]
P2X2	Not Specified	Not Specified	Not Specified	Inactive/Not Selective	[4]
P2X3	Not Specified	Not Specified	Not Specified	IC50 = 12.9 μΜ	[4]
P2X4	Not Specified	Not Specified	Not Specified	Inactive/Not Selective	[4]

Note: pK_B is the negative logarithm of the antagonist's dissociation constant (K_B). A higher pK_B value indicates higher antagonist potency. Data for all P2Y subtypes (e.g., P2Y11, P2Y13, P2Y14) in direct comparison studies with MRS2179 are not readily available in the reviewed literature.

Signaling Pathways

To understand the functional consequences of MRS2179's antagonism, it is essential to visualize the canonical signaling pathway of the P2Y1 receptor.





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Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

The determination of MRS2179's selectivity relies on a variety of in vitro functional assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y receptor activation, a hallmark of Gq-coupled receptors like P2Y1.

Objective: To determine the inhibitory effect of MRS2179 on agonist-induced intracellular calcium release.

Materials:

- Human astrocytoma cell line 1321N1, stably transfected with the human P2Y1 receptor.
- Fura-2 AM (calcium-sensitive fluorescent dye).



- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
- P2Y1 agonist (e.g., 2-MeSADP).
- MRS2179.
- Fluorometric imaging plate reader or fluorescence microscope.

Protocol:

- Cell Culture: Culture the P2Y1-expressing 1321N1 cells in appropriate media until they reach 80-90% confluency in 96-well plates.
- Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 μ M) in HBSS for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
- Antagonist Incubation: Add varying concentrations of MRS2179 to the wells and incubate for 10-20 minutes. Include a vehicle control (buffer only).
- Baseline Fluorescence Measurement: Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
- Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to stimulate calcium release.
- Post-Stimulation Measurement: Immediately record the change in fluorescence intensity over time.
- Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm). The inhibitory
 effect of MRS2179 is determined by the reduction in the peak calcium response in the
 presence of the antagonist compared to the agonist-only control. The IC50 value for
 MRS2179 can be calculated by fitting the concentration-response data to a sigmoidal doseresponse curve.

Inositol Phosphate (IP) Accumulation Assay

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This assay directly measures the product of Phospholipase C (PLC) activity, which is downstream of P2Y1 receptor activation.

Objective: To quantify the antagonistic effect of MRS2179 on agonist-induced IP production.

Materials:

- COS-7 cells transiently expressing the human P2Y1 receptor.
- myo-[³H]inositol.
- Agonist (e.g., 2-MeSATP).
- MRS2179.
- · Lithium chloride (LiCl) solution.
- Dowex AG1-X8 anion-exchange resin.
- Scintillation fluid and counter.

Protocol:

- Cell Transfection and Labeling: Transfect COS-7 cells with the P2Y1 receptor plasmid. 24 hours post-transfection, incubate the cells with medium containing myo-[3H]inositol for 18-24 hours to label the cellular phosphoinositide pools.
- Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
- Antagonist Treatment: Add various concentrations of MRS2179 to the cells and incubate for 15-30 minutes.
- Agonist Stimulation: Add the P2Y1 agonist (e.g., 2-MeSATP) and incubate for 30-60 minutes at 37°C.
- Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.

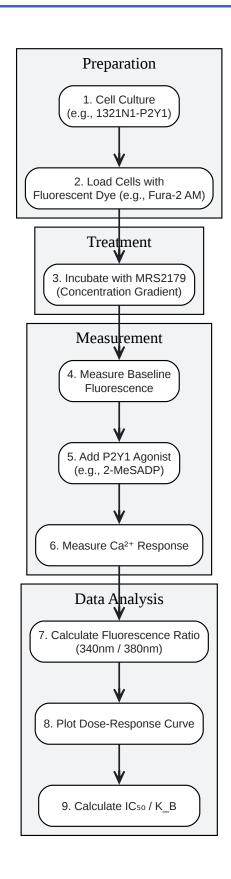
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- IP Separation: Apply the aqueous extracts to Dowex anion-exchange columns. Wash the columns to remove free inositol. Elute the total [³H]inositol phosphates with a high-molarity salt solution.
- Quantification: Add scintillation fluid to the eluates and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated IP
 accumulation by MRS2179. Calculate the K_B value using the Schild equation from doseresponse curves of the agonist in the presence of different concentrations of MRS2179.





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Caption: Workflow for Calcium Mobilization Assay.



Conclusion

MRS2179 is a cornerstone pharmacological tool for the study of the P2Y1 receptor. Its high selectivity against other P2Y subtypes, particularly the closely related ADP receptor P2Y12, has been instrumental in dissecting the specific roles of P2Y1 in physiology and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize MRS2179 effectively in their studies. Future investigations should aim to complete the selectivity profile of MRS2179 against all P2Y receptor family members to further solidify its standing as a specific P2Y1 antagonist.

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- To cite this document: BenchChem. [MRS2179: A Technical Guide to its Selectivity for the P2Y1 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073607#mrs2179-selectivity-for-p2y1-over-other-p2y-receptors]

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